4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical research. The unique structure of this compound makes it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(bromomethyl)pyridine with sodium hydride in ethanol, followed by the addition of ethyl bromide . The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of various substituted thienopyridine derivatives.
Scientific Research Applications
4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-(ethoxymethyl)-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NOS/c1-3-13-8-11(2)9-5-7-14-10(9)4-6-12-11/h5,7,12H,3-4,6,8H2,1-2H3 |
InChI Key |
UNKBNJFUHYXREE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(C2=C(CCN1)SC=C2)C |
Origin of Product |
United States |
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